N-(4-chlorophenyl)-2-(6,8-dioxo-7-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-5(6H)-yl)acetamide
Description
Properties
Molecular Formula |
C26H18ClN5O6 |
|---|---|
Molecular Weight |
531.9 g/mol |
IUPAC Name |
N-(4-chlorophenyl)-2-[6,8-dioxo-7-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-[1,3]dioxolo[4,5-g]quinazolin-5-yl]acetamide |
InChI |
InChI=1S/C26H18ClN5O6/c27-16-6-8-17(9-7-16)28-22(33)12-31-19-11-21-20(36-14-37-21)10-18(19)25(34)32(26(31)35)13-23-29-24(30-38-23)15-4-2-1-3-5-15/h1-11H,12-14H2,(H,28,33) |
InChI Key |
IXTCLLLGOWHOQG-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C3C(=C2)C(=O)N(C(=O)N3CC(=O)NC4=CC=C(C=C4)Cl)CC5=NC(=NO5)C6=CC=CC=C6 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes:
-
Condensation Reaction
- Compound X can be synthesized via a condensation reaction between 4-chloroaniline and a suitably functionalized quinazoline derivative.
- The reaction typically occurs in an organic solvent (e.g., dichloromethane or dimethylformamide) with acid catalysts (e.g., sulfuric acid).
- The resulting intermediate undergoes further steps to form Compound X.
-
Industrial Production
- Industrial-scale production involves optimizing the synthetic route for efficiency and yield.
- Continuous flow reactors or batch processes are commonly employed.
- Quality control ensures purity and reproducibility.
Chemical Reactions Analysis
Reactivity:
Major Products:
- The primary product of Compound X’s reactions depends on reaction conditions and reagents.
- Detailed mechanistic studies are essential to understand product distributions.
Scientific Research Applications
Chemistry:
Medicinal Chemistry:
Materials Science:
Biology and Medicine:
Drug Development:
Industry:
Fine Chemicals:
Mechanism of Action
- Compound X’s mechanism of action involves binding to specific protein targets.
- It may interfere with cell signaling pathways or enzymatic processes.
- Further studies are needed to elucidate its precise mode of action.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The following table summarizes key structural and synthetic differences between the target compound and structurally analogous molecules from the evidence:
Key Observations:
Core Heterocycle Variations: The target compound and the dimethylphenyl analog share the [1,3]dioxoloquinazolinone core, but the latter substitutes the 4-chlorophenyl group with a 2,3-dimethylphenyl moiety. Compound 6 m replaces the quinazolinone core with a triazole ring, likely reducing conformational rigidity compared to the target compound.
Substituent Effects: The 3-phenyl-1,2,4-oxadiazole group in the target compound may enhance π-π stacking and hydrogen bonding compared to the thiazolidinone in ’s derivatives, which is more polar and prone to metabolic oxidation .
Synthetic Complexity: The target compound’s synthesis likely involves sequential alkylation and cyclization steps to assemble the quinazolinone and oxadiazole moieties. In contrast, triazole-based analogs like 6 m are synthesized via simpler 1,3-dipolar cycloaddition .
Research Findings and Functional Implications
- Spectroscopic Confirmation : IR and HRMS data for analogs (e.g., 6 m , dimethylphenyl derivative ) validate the presence of critical functional groups (C=O, C–Cl, oxadiazole). Similar methods would apply to confirm the target compound’s structure.
- Thermodynamic Stability : The oxadiazole ring in the target compound likely confers greater stability than the triazole in 6 m, as oxadiazoles are less prone to ring-opening reactions .
- Pharmacokinetic Predictions : The 4-chlorophenyl group increases lipophilicity (logP ~3.5 estimated) compared to the dimethylphenyl analog (logP ~2.8), suggesting improved blood-brain barrier penetration but higher plasma protein binding .
Biological Activity
N-(4-chlorophenyl)-2-(6,8-dioxo-7-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-5(6H)-yl)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, particularly in the context of anticancer properties, antimicrobial effects, and other pharmacological aspects.
Molecular Formula and Weight
- Molecular Formula : C₄₆H₄₇ClN₈O₉S
- Molecular Weight : 923.43 g/mol
- CAS Number : 1818885-28-7
Structural Characteristics
The compound features a chlorophenyl group, a quinazoline moiety, and a dioxolo structure, contributing to its diverse biological activity. The presence of the oxadiazole ring is particularly notable for its role in enhancing anticancer properties.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds containing oxadiazole derivatives. For instance, compounds similar to N-(4-chlorophenyl)-2-(6,8-dioxo...) have shown significant cytotoxicity against various cancer cell lines:
| Cell Line | IC₅₀ (µM) | Reference |
|---|---|---|
| HEPG2 (Liver Cancer) | 1.18 ± 0.14 | |
| MCF7 (Breast Cancer) | 0.67 | |
| PC-3 (Prostate Cancer) | 0.80 | |
| HCT-116 (Colon Cancer) | 0.87 |
These results indicate that the compound exhibits potent inhibitory effects on cancer cell proliferation.
The mechanism by which this compound exerts its anticancer effects may involve the inhibition of key signaling pathways associated with cancer cell survival and proliferation. For example, some derivatives have been shown to inhibit epidermal growth factor receptor (EGFR) and Src kinase activities, which are crucial for tumor growth and metastasis .
Antimicrobial Activity
In addition to its anticancer properties, compounds related to N-(4-chlorophenyl)-2-(6,8-dioxo...) have demonstrated antimicrobial activity. Research indicates that certain oxadiazole derivatives possess significant antibacterial and antifungal properties, making them potential candidates for developing new antimicrobial agents .
Antioxidant Effects
The antioxidant activity of compounds containing oxadiazole has also been noted. These compounds can scavenge free radicals and reduce oxidative stress in biological systems. This property is essential for preventing cellular damage associated with various diseases, including cancer .
Case Studies and Research Findings
Several studies have focused on the synthesis and evaluation of oxadiazole-containing compounds:
- Study on Anticancer Activity :
- Mechanism-Based Approaches :
- Antimicrobial Studies :
Q & A
Q. What are the standard synthetic routes for synthesizing this compound?
The compound is synthesized via multi-step reactions, often starting with the preparation of core heterocyclic scaffolds. Key steps include:
- Cyclization reactions to form the quinazolinone and oxadiazole rings. For example, L’abbe et al. describe using 5-chloro-1,2,3-dithiazolium salts with activated methylene compounds to construct oxadiazole derivatives .
- Acetamide coupling via nucleophilic substitution or condensation, as seen in the reaction of chloroacetyl chloride with aminothiazole derivatives under basic conditions (e.g., triethylamine in dioxane) .
- Purification via recrystallization (ethanol-DMF mixtures) or chromatography (TLC/HPLC monitoring) .
Q. Which spectroscopic methods are used to confirm its structural integrity?
Standard characterization includes:
- FT-IR : Identification of functional groups (e.g., C=O stretching at ~1700 cm⁻¹ for the quinazolinone and acetamide moieties) .
- NMR : ¹H and ¹³C NMR in deuterated solvents (e.g., DMSO-d₆) to assign protons and carbons, with shifts around δ 2.5–3.5 ppm indicating methylene groups adjacent to electronegative atoms .
- LC-MS : To verify molecular ion peaks (e.g., [M+H]⁺) and purity (>95%) .
Q. What in vitro models are typically used for initial bioactivity screening?
Common assays include:
- Anticonvulsant activity : PTZ-induced seizures in mice to evaluate GABAergic modulation .
- Antimicrobial screening : Agar diffusion assays against bacterial/fungal strains (e.g., Staphylococcus aureus, Candida albicans) .
- Anticancer potential : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to measure IC₅₀ values .
Advanced Research Questions
Q. How can reaction yields be optimized in critical synthesis steps?
Yield optimization involves:
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates .
- Catalyst use : Bases like triethylamine or K₂CO₃ improve nucleophilic substitution efficiency .
- Temperature control : Low temperatures (0–5°C) for exothermic steps (e.g., acylation) to minimize side reactions .
- Reagent stoichiometry : Excess chloroacetyl chloride (1.2 eq.) ensures complete acetylation .
Q. How can contradictions in bioactivity data across studies be resolved?
Discrepancies often arise from:
Q. What computational methods aid in predicting structure-activity relationships (SAR)?
Advanced approaches include:
- Molecular docking : To identify binding interactions with targets (e.g., EGFR kinase, GABA receptors) using software like AutoDock Vina .
- QSAR modeling : Correlate substituent effects (e.g., electron-withdrawing groups on the oxadiazole ring) with bioactivity .
- Pharmacophore mapping : Highlight critical structural features (e.g., the dioxoloquinazolinone core) for activity .
Methodological Notes
- Controlled reaction monitoring : Use TLC (silica gel GF₂₅₄) with UV detection at 254 nm to track intermediates .
- Stability studies : Assess hydrolytic stability in PBS (pH 7.4) at 37°C over 48 hrs; degradation >10% may require formulation adjustments .
- Solubility enhancement : Co-solvents (e.g., PEG-400) or nanoemulsion techniques improve bioavailability for in vivo studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
